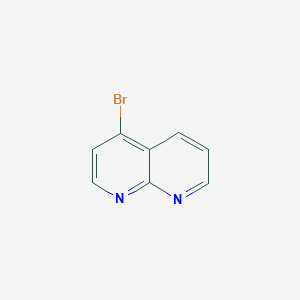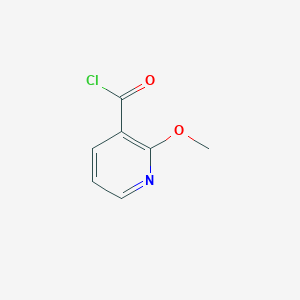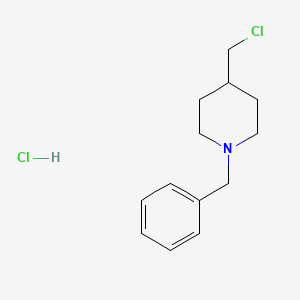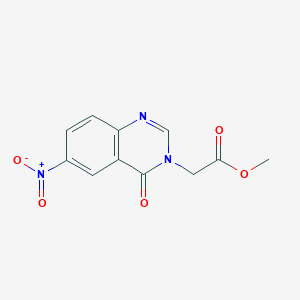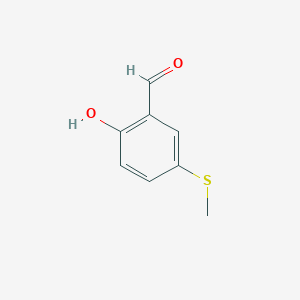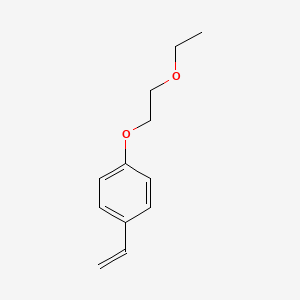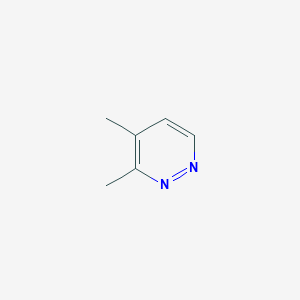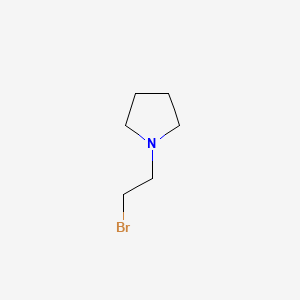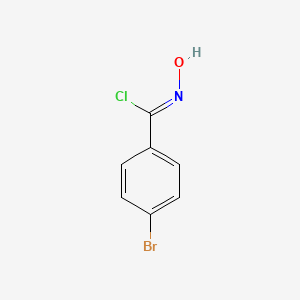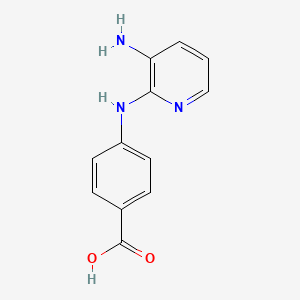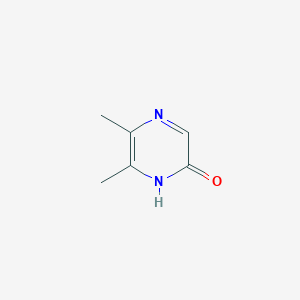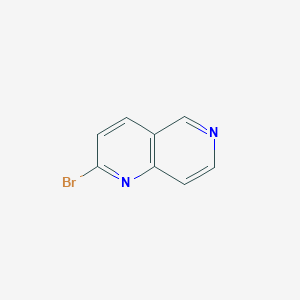
2-Bromo-1,6-naphthyridine
Descripción general
Descripción
2-Bromo-1,6-naphthyridine is a chemical compound with the molecular formula C8H5BrN2 . It is a light brown solid .
Synthesis Analysis
The synthesis of 1,5-naphthyridines, which are structurally similar to 2-Bromo-1,6-naphthyridine, involves various strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of 2-Bromo-1,6-naphthyridine consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound has a bromine atom attached to the second carbon in the ring .Chemical Reactions Analysis
1,5-Naphthyridines, which are structurally similar to 2-Bromo-1,6-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis
2-Bromo-1,6-naphthyridine is a light brown solid . It has a molecular weight of 209.05 .Aplicaciones Científicas De Investigación
Anticancer Properties
- Scientific Field: Medicinal Chemistry
- Summary of Application: 1,6-naphthyridines have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines .
- Methods of Application: The anticancer activity of 1,6-naphthyridines is usually studied through in vitro experiments on cancer cell lines . The specific methods and parameters would depend on the type of cancer being studied.
- Results or Outcomes: While the specific results would depend on the particular derivative of 1,6-naphthyridine being used and the type of cancer being studied, generally, 1,6-naphthyridines have been found to have promising anticancer activity .
Anti-HIV Properties
- Scientific Field: Medicinal Chemistry
- Summary of Application: 1,6-naphthyridines have also been found to have anti-HIV properties .
- Methods of Application: The anti-HIV activity of 1,6-naphthyridines is usually studied through in vitro experiments on HIV-infected cells . The specific methods and parameters would depend on the specific experimental setup.
- Results or Outcomes: While the specific results would depend on the particular derivative of 1,6-naphthyridine being used, generally, 1,6-naphthyridines have been found to have promising anti-HIV activity .
Anti-Microbial Properties
- Scientific Field: Medicinal Chemistry
- Summary of Application: 1,6-naphthyridines have been found to have anti-microbial properties .
- Methods of Application: The anti-microbial activity of 1,6-naphthyridines is usually studied through in vitro experiments on microbial cells . The specific methods and parameters would depend on the specific experimental setup.
- Results or Outcomes: While the specific results would depend on the particular derivative of 1,6-naphthyridine being used, generally, 1,6-naphthyridines have been found to have promising anti-microbial activity .
Analgesic Properties
- Scientific Field: Medicinal Chemistry
- Summary of Application: 1,6-naphthyridines have been found to have analgesic (pain-relieving) properties .
- Methods of Application: The analgesic activity of 1,6-naphthyridines is usually studied through in vivo experiments on animal models . The specific methods and parameters would depend on the specific experimental setup.
- Results or Outcomes: While the specific results would depend on the particular derivative of 1,6-naphthyridine being used, generally, 1,6-naphthyridines have been found to have promising analgesic activity .
Anti-Inflammatory Properties
- Scientific Field: Medicinal Chemistry
- Summary of Application: 1,6-naphthyridines have been found to have anti-inflammatory properties .
- Methods of Application: The anti-inflammatory activity of 1,6-naphthyridines is usually studied through in vivo experiments on animal models . The specific methods and parameters would depend on the specific experimental setup.
- Results or Outcomes: While the specific results would depend on the particular derivative of 1,6-naphthyridine being used, generally, 1,6-naphthyridines have been found to have promising anti-inflammatory activity .
Anti-Oxidant Properties
- Scientific Field: Medicinal Chemistry
- Summary of Application: 1,6-naphthyridines have been found to have anti-oxidant properties .
- Methods of Application: The anti-oxidant activity of 1,6-naphthyridines is usually studied through in vitro experiments . The specific methods and parameters would depend on the specific experimental setup.
- Results or Outcomes: While the specific results would depend on the particular derivative of 1,6-naphthyridine being used, generally, 1,6-naphthyridines have been found to have promising anti-oxidant activity .
Safety And Hazards
While specific safety and hazard information for 2-Bromo-1,6-naphthyridine is not available in the retrieved papers, general safety measures for handling similar compounds include ensuring adequate ventilation, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Propiedades
IUPAC Name |
2-bromo-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZVAKCVQZKTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501169 | |
| Record name | 2-Bromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,6-naphthyridine | |
CAS RN |
72754-06-4 | |
| Record name | 2-Bromo-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72754-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)
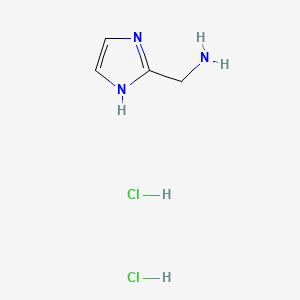
![1-[2-(Benzyloxy)-4-methylphenyl]ethanone](/img/structure/B1338483.png)
